molecular formula C14H10F3NO5 B1678953 Nitisinone CAS No. 104206-65-7

Nitisinone

Cat. No. B1678953
CAS RN: 104206-65-7
M. Wt: 329.23 g/mol
InChI Key: OUBCNLGXQFSTLU-UHFFFAOYSA-N
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Description

Nitisinone is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is used in the treatment of hereditary tyrosinemia type 1 .


Synthesis Analysis

Nitisinone was initially developed for the agricultural industry as an herbicide . It is a potent reversible tight-binding inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase, involved in the catabolism of the amino acid tyrosine .


Molecular Structure Analysis

Nitisinone is a medium-sized organic molecule (IUPAC name 2- (2-nitro-4- (trifluoromethyl)benzoyl)cyclohexane-1,3-dione, C14H10F3NO5, 33 atoms) consisting of the substituted aromatic phenyl and non-aromatic cyclohexane rings linked by a ketone bridge . The molecular weight of Nitisinone is 329.23 g/mol .


Chemical Reactions Analysis

Nitisinone works by preventing the body from breaking down an amino acid called tyrosine and by keeping other toxic substances from building up and causing harm to your liver or kidneys .


Physical And Chemical Properties Analysis

Nitisinone is a cyclohexanone that is cyclohexane-1,3-dione substituted at position 2 by a 2-nitro-4- (trifluoromethyl)benzoyl group .

Scientific Research Applications

Treatment of Hereditary Tyrosinaemia Type 1 (HT-1)

Nitisinone is primarily used to treat HT-1, a rare genetic disorder where the enzyme fumarylacetoacetase is deficient, leading to toxic build-up of tyrosine byproducts. Early treatment with Nitisinone significantly improves prognosis .

Management of Alkaptonuria

Alkaptonuria patients lack the enzyme homogentisic acid oxidase, resulting in the accumulation of homogentisic acid. Nitisinone reduces the production of this acid, mitigating symptoms and slowing disease progression .

Neonatal Screening and Early Intervention

Nitisinone is crucial in neonatal screening programs for HT-1. Early detection and commencement of Nitisinone treatment can save critical time and improve outcomes for infants diagnosed with HT-1 .

Impact on Bone and Cartilage Biomarkers

Research indicates that Nitisinone treatment affects biomarkers related to bone and cartilage turnover, suggesting its potential indirect effects on bone and cartilage health beyond its primary use .

Long-term Safety and Efficacy

Long-term international studies have confirmed the safety profile of Nitisinone and demonstrated its efficacy in preventing life-threatening hepatic disease when treatment is started early .

Therapeutic Plasma Drug Levels

Different studies propose varying therapeutic plasma levels of Nitisinone for effective treatment, indicating its complex pharmacodynamics and the need for personalized dosing strategies .

Mechanism of Action

Target of Action

Nitisinone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is a crucial component in the tyrosine catabolic pathway, which is responsible for breaking down the amino acid tyrosine .

Mode of Action

Nitisinone acts as a competitive inhibitor of HPPD . By inhibiting HPPD, nitisinone disrupts the normal catabolism of tyrosine, preventing the accumulation of catabolic intermediates .

Biochemical Pathways

The inhibition of HPPD by nitisinone affects the tyrosine catabolic pathway . In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to toxic metabolites, succinylacetone and succinylacetoacetate, which are responsible for liver and kidney toxicity . Nitisinone prevents this conversion, thereby reducing the toxicity .

Pharmacokinetics

It is known that after oral administration, nitisinone reaches its maximal plasma concentration within 025-4 hours . The elimination half-life of nitisinone is approximately 54 hours .

Result of Action

The primary molecular effect of nitisinone is the prevention of the accumulation of toxic metabolites in the body . This leads to a reduction in liver and kidney toxicity, preventing the development of liver disease, reversing renal tubular dysfunction, and significantly reducing the risk of developing hepatocellular carcinoma in HT-1 patients .

Action Environment

The efficacy and stability of nitisinone can be influenced by various environmental factors. For instance, the timing of treatment initiation can significantly impact the effectiveness of nitisinone. Early detection of hereditary tyrosinemia type 1 through neonatal screening allows for prompt initiation of nitisinone treatment, which can save critical time and improve treatment outcomes .

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042673
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
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Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.11e-03 g/L
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate.
Record name Nitisinone
Source DrugBank
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Product Name

Nitisinone

CAS RN

104206-65-7
Record name Nitisinone
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Record name Nitisinone [USAN:INN]
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Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
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Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104206-65-7
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Record name NITISINONE
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Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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